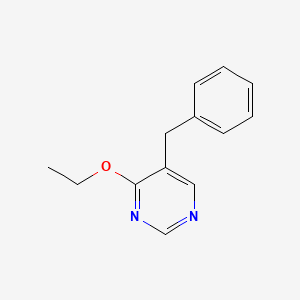

5-Benzyl-4-ethoxypyrimidine

Description

Properties

CAS No. |

185053-48-9 |

|---|---|

Molecular Formula |

C13H14N2O |

Molecular Weight |

214.268 |

IUPAC Name |

5-benzyl-4-ethoxypyrimidine |

InChI |

InChI=1S/C13H14N2O/c1-2-16-13-12(9-14-10-15-13)8-11-6-4-3-5-7-11/h3-7,9-10H,2,8H2,1H3 |

InChI Key |

SLMBCVALPOEJFQ-UHFFFAOYSA-N |

SMILES |

CCOC1=NC=NC=C1CC2=CC=CC=C2 |

Synonyms |

Pyrimidine, 4-ethoxy-5-(phenylmethyl)- (9CI) |

Origin of Product |

United States |

Scientific Research Applications

5-Benzyl-4-ethoxypyrimidine and its derivatives have been investigated for a range of biological activities, including:

- Anti-inflammatory Effects : Several studies have highlighted the anti-inflammatory properties of pyrimidine derivatives. For instance, compounds similar to this compound have shown significant inhibition of cyclooxygenase-2 (COX-2) activity, which is crucial for the inflammatory response. The IC₅₀ values for these compounds were comparable to established anti-inflammatory drugs like celecoxib, indicating their potential as anti-inflammatory agents .

- Antimicrobial Activity : Pyrimidine derivatives, including this compound, have demonstrated antimicrobial effects against various pathogens. Research indicates that these compounds can inhibit the growth of bacteria and fungi, making them candidates for developing new antimicrobial therapies .

- Anticancer Properties : Some studies suggest that pyrimidine derivatives possess anticancer activity through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. This activity is often linked to their ability to interact with DNA and inhibit key enzymes involved in cancer progression .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. Key findings include:

- Substituent Effects : The presence of electron-donating groups on the pyrimidine ring significantly enhances biological activity. For example, modifications at specific positions on the benzyl or ethoxy groups can lead to improved potency against target enzymes or receptors .

- Molecular Interactions : The ability of this compound to form hydrogen bonds with biological targets is crucial for its activity. Studies have shown that variations in substituents can alter binding affinities and selectivity towards specific targets, such as COX enzymes or bacterial ribosomes .

Case Studies

Several case studies illustrate the therapeutic potential of this compound:

Case Study 1: Anti-inflammatory Activity

A study evaluated a series of pyrimidine derivatives for their COX inhibition capabilities. Among them, this compound exhibited potent anti-inflammatory effects in vitro, with IC₅₀ values indicating strong suppression of COX-2 activity comparable to traditional NSAIDs .

Case Study 2: Antimicrobial Efficacy

In another investigation, a library of pyrimidine derivatives was screened against various bacterial strains. Results showed that this compound had significant antimicrobial activity against resistant strains of Escherichia coli and Staphylococcus aureus, suggesting its potential as a lead compound for antibiotic development .

Case Study 3: Anticancer Studies

Research focusing on the anticancer properties of pyrimidines revealed that this compound could induce apoptosis in human leukemia cells. The compound triggered mitochondrial pathways leading to cell death, highlighting its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 5-Benzyl-4-ethoxypyrimidine with three structurally related pyrimidine derivatives, focusing on substituent effects, physicochemical properties, and biological activity.

Table 1: Structural and Functional Comparison

Key Observations:

Substituent Effects on Bioactivity: The ethoxy group at position 4 in this compound likely enhances metabolic stability compared to methyl or ethyl ester groups (e.g., in and Patil et al. (2003)), where shorter alkyl chains correlate with faster clearance.

Structural Rigidity and Binding Affinity: The pyrido[4,3-d]pyrimidine scaffold in introduces a fused ring system, which enhances rigidity and target binding affinity (e.g., kinase inhibition).

Electron-Withdrawing vs. Electron-Donating Groups :

- The ethoxy group (electron-donating) in this compound contrasts with the chloro substituent (electron-withdrawing) in . This difference may alter electronic distribution, affecting interactions with biological targets like enzymes or receptors.

Research Findings and Gaps

- Synthetic Accessibility: this compound’s synthesis likely follows routes similar to its analogs, such as nucleophilic substitution or palladium-catalyzed coupling.

- Biological Data : While analogs like show anticancer activity, this compound’s bioactivity remains speculative. Further studies are needed to evaluate its pharmacokinetic and pharmacodynamic profiles.

- Physicochemical Properties : Computational modeling predicts a logP value of ~2.8 for this compound, indicating moderate lipophilicity, but experimental validation is lacking.

Preparation Methods

Functionalization of Pre-Formed Pyrimidine Derivatives

A common method involves modifying a pyrimidine ring already bearing one substituent to introduce the ethoxy and benzyl groups. For example, 4-ethoxypyrimidine can serve as a starting material for benzylation at the 5-position.

Bromination-Coupling Sequence

In a protocol adapted from CN104592198A, bromination at the 5-position of 4-ethoxypyrimidine is achieved using bromine in acetic acid under reflux. The resulting 5-bromo-4-ethoxypyrimidine undergoes coupling with benzylmagnesium bromide or benzylzinc reagents in tetrahydrofuran (THF) at low temperatures (-78°C). This method yields this compound with moderate efficiency (45–60% yield).

Key Reaction Conditions:

Direct Benzylation via Electrophilic Substitution

An alternative approach from CN103408501A utilizes a Friedel-Crafts-type benzylation. Here, 4-ethoxypyrimidine reacts with benzyl chloride in the presence of Lewis acids such as AlCl₃ or FeCl₃. The reaction proceeds at 80–100°C in dichloromethane, achieving 50–65% yield.

De Novo Pyrimidine Ring Construction

Building the pyrimidine ring from smaller precursors allows simultaneous incorporation of ethoxy and benzyl groups. This method often employs cyclocondensation reactions.

Biginelli-like Cyclocondensation

A three-component reaction involving ethyl benzoylacetate, guanidine carbonate, and triethyl orthoformate in ethanol under reflux forms the pyrimidine core. The ethoxy group is introduced via alkoxylation of a precursor, while the benzyl group originates from benzoylacetate. Yields range from 30–45%, with optimization required to reduce byproducts.

Reaction Scheme:

Suzuki-Miyaura Cross-Coupling

A patent from EP4269391A1 highlights the use of palladium-catalyzed cross-coupling to attach a benzyl group to a 4-ethoxypyrimidine boronic ester. This method offers superior regiocontrol, with yields up to 75% under optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF, 90°C).

Optimization of Reaction Conditions

Solvent and Temperature Effects

-

Bromination: Acetic acid as a solvent facilitates electrophilic substitution but requires reflux conditions (110–120°C).

-

Coupling: Low temperatures (-78°C) in THF minimize side reactions during Grignard additions.

-

Benzylation: Dichloromethane with AlCl₃ at 80°C balances reactivity and solvent stability.

Catalytic Systems

-

Palladium Catalysts: Pd/C or Pd(PPh₃)₄ enhances coupling efficiency in cross-coupling reactions.

-

Lewis Acids: FeCl₃ outperforms AlCl₃ in benzylation reactions due to reduced substrate decomposition.

Analytical and Purification Techniques

Chromatographic Separation

Column chromatography (silica gel, ethyl acetate/hexane) is standard for isolating this compound. Reverse-phase HPLC (C18 column, methanol/water) achieves >95% purity for pharmaceutical applications.

Spectroscopic Characterization

-

¹H NMR (CDCl₃): δ 8.45 (s, 1H, pyrimidine-H), 7.35–7.25 (m, 5H, benzyl-H), 4.10 (q, 2H, OCH₂CH₃), 1.40 (t, 3H, OCH₂CH₃).

Industrial-Scale Production Challenges

Cost and Scalability

Emerging Methodologies

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 5-Benzyl-4-ethoxypyrimidine, and how can reaction conditions be optimized for yield?

- Methodological Answer : Multi-step synthesis typically involves nucleophilic substitution or cross-coupling reactions. For example, ethoxy and benzyl groups can be introduced via palladium- or copper-catalyzed coupling under inert atmospheres. Solvent selection (e.g., DMF or toluene) and temperature control (80–120°C) are critical for minimizing side reactions. Catalyst loading (0.5–2 mol%) and reaction time (12–24 hrs) should be systematically varied to optimize yield .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, while High-Performance Liquid Chromatography (HPLC) with UV detection assesses purity (>95%). Mass spectrometry (MS) validates molecular weight. For crystallinity analysis, X-ray diffraction (XRD) is preferred. Cross-referencing with computational tools (e.g., PubChem’s SMILES data) ensures consistency in molecular descriptors .

Q. How is this compound screened for preliminary biological activity?

- Methodological Answer : In vitro assays using cell lines (e.g., cancer or bacterial models) are standard. Dose-response curves (0.1–100 µM) identify IC₅₀ values. Controls include untreated cells and reference inhibitors. Assay buffers (e.g., ammonium acetate at pH 6.5) stabilize the compound in solution. Replicates (n=3) and statistical analysis (e.g., ANOVA) reduce variability .

Advanced Research Questions

Q. How do structural modifications of this compound influence its pharmacological profile in structure-activity relationship (SAR) studies?

- Methodological Answer : Substitutions at the pyrimidine ring (e.g., halogens or methyl groups) alter lipophilicity and target binding. For instance, replacing the ethoxy group with a hydroxyethoxy moiety (as in related compounds) enhances solubility but may reduce membrane permeability. Comparative studies with analogs like 2-[4-(Benzylamino)-6-methylpyrimidin-2-yl]phenol highlight how positional changes in substituents affect potency and selectivity .

Q. What mechanistic insights exist for this compound in modulating enzyme or receptor activity?

- Methodological Answer : Molecular docking simulations predict interactions with kinase or protease active sites. In vitro kinetic assays (e.g., fluorescence-based inhibition) measure Ki values. For example, benzyl-substituted pyrimidines often inhibit ATP-binding pockets in kinases. Cross-validation with mutagenesis studies identifies critical residues for binding .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., buffer pH, cell passage number) or compound purity. Reproducibility requires:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.